N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate
Description
N,N-Bis(2-Hydroxyethyl)-p-Phenylenediamine Sulfate (CAS: 54381-16-7) is a substituted aromatic amine derivative of p-phenylenediamine (PPD). It is a sulfate salt with the molecular formula C₁₀H₁₈N₂O₆S and a molecular weight of 294.32 g/mol . The compound appears as an off-white crystalline powder, soluble in water, acetonitrile, and DMSO .
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[4-amino-N-(2-hydroxyethyl)anilino]ethanol;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2.H2O4S/c11-9-1-3-10(4-2-9)12(5-7-13)6-8-14;1-5(2,3)4/h1-4,13-14H,5-8,11H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCFMEHSEWDYKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N(CCO)CCO.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
57524-61-5, 7575-35-1 (Parent) | |
| Record name | Ethanol, 2,2′-[(4-aminophenyl)imino]bis-, sulfate (2:1) (salt) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57524-61-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-((4-Aminophenyl)imino)bisethanol sulfate (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054381167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-((4-aminophenyl)imino)bis-, sulfate (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5020075 | |
| Record name | (p-Ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54381-16-7, 58262-44-5, 63886-75-9 | |
| Record name | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54381-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,N-Bis(2-hydroxyethyl)-p-phenylenediamine sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58262-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2'-((4-Aminophenyl)imino)bisethanol sulfate (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054381167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-((4-aminophenyl)imino)bis-, sulfate (salt) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058262445 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Phenylenediamine, N,N-bis(2-hydroxyethyl)-, sulfate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063886759 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2,2'-[(4-aminophenyl)imino]bis-, sulfate (1:1) (salt) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (p-Ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (p-ammoniophenyl)bis(2-hydroxyethyl)ammonium sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.740 | |
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| Record name | N,N-BIS(2-HYDROXYETHYL)-P-PHENYLENEDIAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X5A8DP6HC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate typically involves the reaction of p-phenylenediamine with ethylene oxide in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then treated with sulphuric acid to yield the final product. The reaction conditions include maintaining a controlled temperature and pH to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a steady supply of the compound and allows for efficient scaling up of the production process. The use of advanced purification techniques, such as crystallization and filtration, ensures that the final product meets the required quality standards.
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives, which are essential in hair dye formulations.
Reduction: It can be reduced to form amine derivatives, which have different applications in the chemical industry.
Substitution: The hydroxyl groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate. The reaction is typically carried out in an alkaline medium.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions to prevent over-reduction.
Substitution: Various reagents, including acyl chlorides and alkyl halides, are used for substitution reactions. The conditions depend on the desired product and the reactivity of the substituents.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Modified derivatives with different functional groups.
Scientific Research Applications
Chemistry
N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate is used as a reagent in organic synthesis. It acts as an intermediate for producing various chemicals through oxidative polymerization, which is crucial for developing dyes and pigments.
Biology
In biological research, this compound serves as a staining agent in microscopy. Its ability to form colored complexes makes it useful for visualizing cellular structures and components.
Medicine
The compound is under investigation for potential applications in drug formulations and as a diagnostic agent due to its chemical properties that allow interaction with biological molecules.
Hair Dyes
The most prominent application of this compound is in the formulation of hair dyes. It undergoes oxidative reactions to produce stable colorations that adhere to hair fibers. The mechanism involves the formation of colored polymers that bind to keratin proteins in hair.
Table 2: Hair Dye Formulation Components
| Component | Function |
|---|---|
| N,N-Bis(2-hydroxy)-PPD sulfate | Primary dye intermediate |
| Oxidizing agents | Facilitate polymerization |
| Carrier agents | Enhance dye penetration |
Research has highlighted various biological effects associated with this compound:
- Toxicity Studies : In chronic exposure studies on rats, dietary concentrations of 0.3% resulted in decreased body weights and feed consumption, indicating potential toxicity at higher doses .
- Dermal Sensitization : A study demonstrated that a 3% concentration induced delayed hypersensitivity reactions in guinea pigs, suggesting a risk for allergic contact dermatitis .
- Safety Assessments : Regulatory reviews have concluded that at concentrations up to 2.5% in finished products, the compound does not pose significant health risks when used as intended in cosmetic formulations .
Mechanism of Action
The mechanism of action of N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate involves its ability to undergo oxidative polymerization. In hair dye formulations, the compound reacts with oxidizing agents to form colored polymers that bind to the hair shaft. The molecular targets include the keratin proteins in the hair, and the pathways involved include the formation of reactive intermediates that lead to the development of color.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a comparative analysis of N,N-Bis(2-Hydroxyethyl)-p-Phenylenediamine Sulfate with structurally or functionally related compounds, focusing on physicochemical properties, safety, and applications.
Chemical and Physical Properties
Mechanistic and Functional Differences
Oxidation vs. Coupling Activity: N,N-Bis(2-Hydroxyethyl)-p-Phenylenediamine Sulfate acts as an oxidation base, forming pigments through oxidative polymerization with hydrogen peroxide . Resorcinol and toluene-2,5-diamine sulfate serve as couplers, modifying the shade and intensity of the final dye .
Hydrophilicity :
- The hydroxyethyl groups in N,N-Bis(2-Hydroxyethyl)-p-Phenylenediamine Sulfate enhance water solubility compared to PPD, reducing aggregation and improving dye penetration .
Toxicity Mitigation :
- Sulfate conjugation in N,N-Bis(2-Hydroxyethyl)-p-Phenylenediamine Sulfate reduces systemic absorption compared to PPD, lowering nephrotoxicity risks .
Research Findings and Controversies
- Sensitization Thresholds : The SCCP recommends a 2% maximum concentration in hair dyes to minimize sensitization risks, contrasting with CIR’s 3% safety threshold .
- Analytical Methods: HPLC using Primesep 100 columns effectively separates N,N-Bis(2-Hydroxyethyl)-p-Phenylenediamine Sulfate from resorcinol and m-phenylenediamine, ensuring quality control .
Biological Activity
N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate, commonly referred to as a hair dye ingredient, has garnered attention for its biological activity and safety profile. This compound is primarily utilized in oxidative hair coloring products, where it contributes to the dyeing process through its chemical properties. Below, we explore its biological activity, including toxicity, sensitization potential, and metabolic effects based on diverse research findings.
This compound is a derivative of p-phenylenediamine (PPD), which is known for its ability to form stable colorations through oxidation. The hydroxyl groups in the compound enhance its solubility and reactivity, making it effective in hair dye formulations. Upon application, the compound undergoes oxidation to form colored complexes that adhere to the hair shaft.
Acute and Chronic Toxicity
Research indicates that exposure to this compound can lead to various biological responses:
- Body Weight Changes : In chronic exposure studies, dietary concentrations of 0.3% for 13 weeks resulted in decreased body weights and feed consumption in test animals .
- Dermal Sensitization : A study demonstrated that a 3% concentration of the compound induced delayed hypersensitivity reactions in guinea pigs, indicating a potential for allergic contact dermatitis .
- Organ Effects : Observations from studies noted darkening of thyroid glands and decreased serum iron concentrations associated with exposure to this compound .
Study on Dermal Application
A significant study involved the application of this compound on guinea pigs to assess skin irritation and sensitization. The results indicated that repeated applications led to skin irritation characterized by erythema and edema. The study concluded that while some animals showed significant reactions, others did not exhibit severe sensitivity, suggesting variability in individual responses .
Long-term Exposure Assessment
In a long-term study involving rats, administration at varying doses (up to 3000 ppm) revealed no significant treatment-related clinical signs or adverse effects on mortality rates or hematology. However, slight increases in relative thyroid weights were noted at the highest dose, prompting further investigation into potential endocrine-disrupting effects .
Metabolism and Pharmacokinetics
The metabolism of this compound involves its conversion into various metabolites through conjugation processes. Studies show that after dermal application, the compound is extensively metabolized via sulfate and glucuronide conjugation pathways. Notably, N-acetylation appears to be a major metabolic route in human skin .
Summary of Findings
| Study Aspect | Findings |
|---|---|
| Body Weight Impact | Decreased body weight at dietary concentrations |
| Sensitization Potential | Induced delayed hypersensitivity in guinea pigs |
| Dermal Irritation | Erythema and edema observed after repeated doses |
| Thyroid Effects | Increased thyroid weights at high doses |
| Metabolic Pathways | Extensive metabolism via sulfate and glucuronide |
Q & A
Q. What validated HPLC methods are recommended for analyzing N,N-Bis(2-hydroxy)-p-phenylenediamine sulfate and its related compounds in research settings?
A reversed-phase HPLC method using a Primesep 100 mixed-mode column (4.6 × 150 mm, 5 µm) is widely employed. The isocratic mobile phase consists of MeCN/H₂O (30:70 v/v) with 0.2% H₂SO₄ at a flow rate of 1.0 mL/min. Detection is performed via UV absorbance at 210 nm , with a retention time of ~4.3 minutes for the compound. This method resolves co-eluting impurities such as resorcinol, 1-naphthol, and p-phenylenediamine, ensuring specificity for quantitative analysis .
Q. How is the purity and stability of this compound assessed under varying storage conditions?
Stability studies are conducted using accelerated thermal degradation assays (e.g., 40°C/75% relative humidity for 12 weeks) combined with HPLC-UV monitoring. Purity is quantified via peak area normalization , with degradation products identified using mass spectrometry. The compound exhibits stability in anhydrous, acidic environments but undergoes hydrolysis in neutral aqueous solutions, forming p-phenylenediamine derivatives. Storage at 2–8°C in amber vials under inert gas (N₂/Ar) is recommended to minimize oxidation .
Advanced Research Questions
Q. How do researchers resolve contradictions in toxicological data between subchronic dermal and dietary exposure models?
Discrepancies arise from differences in bioavailability and metabolic pathways . For example, dietary administration at 0.3% caused reduced body weight and pituitary effects in rodents, while dermal application at 1% showed no systemic toxicity. Methodologically, researchers use compartmental pharmacokinetic modeling to correlate dose metrics (e.g., AUC, Cmax) with observed effects. Cross-validation with in vitro hepatocyte assays helps identify species-specific metabolic activation, such as sulfotransferase-mediated detoxification pathways .
Q. What methodological considerations are critical when assessing the compound’s role as a hapten in allergic sensitization studies?
The compound’s electrophilic potential must be characterized via DPRA (Direct Peptide Reactivity Assay) to evaluate covalent binding to lysine/cysteine residues. In murine local lymph node assays (LLNA), a 3% solution induced delayed hypersensitivity, while 2% elicited contact allergy without photoallergenicity. Researchers control for vehicle effects (e.g., acetone vs. DMSO) and use MHC-II transgenic mice to model human leukocyte antigen (HLA) interactions, ensuring translational relevance .
Q. What strategies are employed to analyze molecular interactions between this compound and oxidative hair dye formulations?
Studies utilize UV-Vis spectroscopy and HPLC-MS/MS to track the compound’s oxidation kinetics in the presence of H₂O₂ and ammonium persulfate. Density Functional Theory (DFT) simulations model electron transfer mechanisms during quinonoid intermediate formation. Researchers also employ Franz diffusion cells to quantify permeation through keratinized membranes, correlating molecular size (294.32 g/mol) and logP (-1.2) with epidermal retention .
Data Contradiction and Validation
Q. How are conflicting carcinogenicity data addressed in regulatory risk assessments?
While some studies classify the compound as “not likely carcinogenic” (JACT, 1992), others note limited evidence of carcinogenicity (CTFA). To reconcile this, regulatory bodies apply weight-of-evidence frameworks , prioritizing GLP-compliant studies with dose-response data. For example, the CIR Expert Panel emphasized the absence of hepatocarcinogenicity in 2-year bioassays, attributing earlier positive findings to impurities in non-pharmaceutical-grade samples .
Q. What analytical challenges arise when detecting trace degradation products in stability studies?
Degradation products like p-phenylenediamine sulfate and 2-hydroxyethylamine derivatives often co-elute with the parent compound. Researchers employ tandem mass spectrometry (MS/MS) with MRM (multiple reaction monitoring) to enhance specificity. For example, transitions at m/z 294 → 152 (parent) and m/z 171 → 124 (degradant) are monitored. Column-switching HPLC systems with mixed-mode SPE pre-concentration improve detection limits to ≤10 ng/mL .
Methodological Best Practices
Q. What quality control measures ensure reproducibility in synthesis and characterization?
- Synthesis : Monitor reaction progress via in-situ FTIR to track amine group consumption (disappearance of ~3350 cm⁻¹ N-H stretch).
- Characterization : Use ¹H-NMR (DMSO-d₆, δ 6.7–7.2 ppm for aromatic protons) and elemental analysis (theoretical: C 40.82%, H 6.16%, N 9.52%; observed deviations ≤0.3%).
- Reference standards : Source certified materials (e.g., CAS 54381-16-7) with ≥99% purity, validated via DSC (melting point 168–171°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
